4-(Chloromethyl)phenyltrichlorosilane (CMPS) is an organosilane compound extensively used in materials science and surface chemistry. It serves as a versatile building block for creating functionalized surfaces and nanostructures due to its unique ability to form self-assembled monolayers (SAMs) on various substrates, particularly silicon dioxide (SiO2) and other hydroxylated surfaces. [, , , , , , ]
4-(Chloromethyl)phenyltrichlorosilane is a chemical compound with the molecular formula and a molecular weight of approximately 260.01 g/mol. It is classified as a chlorosilane, which is a type of organosilicon compound characterized by the presence of silicon atoms bonded to chlorine atoms and organic groups. This compound is primarily used as a pharmaceutical intermediate and has applications in materials science, particularly in the formation of nanostructures.
4-(Chloromethyl)phenyltrichlorosilane is categorized under several classifications:
The synthesis of 4-(Chloromethyl)phenyltrichlorosilane typically involves a reaction between 4-(Chloromethyl)phenylmagnesium bromide and silicon tetrachloride. This Grignard reaction allows for the introduction of the trichlorosilane group onto the aromatic ring, resulting in the desired product.
The molecular structure of 4-(Chloromethyl)phenyltrichlorosilane features a phenyl group substituted with a chloromethyl group and three chlorine atoms bonded to silicon.
4-(Chloromethyl)phenyltrichlorosilane participates in several chemical reactions:
The mechanism of action for 4-(Chloromethyl)phenyltrichlorosilane involves its reactivity due to the presence of multiple chlorine atoms, which can facilitate nucleophilic attack by water or other nucleophiles.
4-(Chloromethyl)phenyltrichlorosilane finds various scientific uses:
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